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molecular formula C12H14ClNO3 B8386653 2-Chloro-1-cyclohexyloxy-4-nitro-benzene

2-Chloro-1-cyclohexyloxy-4-nitro-benzene

Cat. No. B8386653
M. Wt: 255.70 g/mol
InChI Key: XLRJKXUNBMGYDH-UHFFFAOYSA-N
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Patent
US06271236B1

Procedure details

Cylcohexanol (2.9 g) in dimethylsulfoxide (20 mL) is added slowly to a flask containing potassium hydride (0.90 g, pre-washed three times with hexanes) under an atmosphere of argon and the solution is stirred for about 1 hour at room temperature. A solution of 3-chloro-4-fluoro-nitrobenzene (1 g) in dimethylsulfoxide (10 mL) is added and the resulting dark red colored solution is then heated for three hours to approximately 100 degrees. The reaction mixture is then cooled, diluted with diethyl ether (300 mL), and washed successively with saturated aqueous ammonium chloride, three times with water, then with saturated aqueous sodium chloride. The organic layer is then dried over anhydrous magnesium sulfate, the solvent is removed under reduced pressure, and the resulting oil is chromatographed over silica gel (5% ethyl acetate in hexanes is used as the eluant) to provide the desired product as an orange solid.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[K+].[Cl:10][C:11]1[CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=[CH:15][C:16]=1F>CS(C)=O.C(OCC)C>[Cl:10][C:11]1[CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=[CH:15][C:16]=1[O:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[K+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred for about 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting dark red colored solution is then heated for three hours to approximately 100 degrees
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
WASH
Type
WASH
Details
washed successively with saturated aqueous ammonium chloride, three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oil is chromatographed over silica gel (5% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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